Nocistatin (human) vs. Nocistatin (bovine) – Comparative Potency in Blocking Nociceptin-Induced Allodynia
In a direct head-to-head comparison using the same in vivo allodynia model, human nocistatin (h-nocistatin) was found to be approximately 10-fold less potent than bovine nocistatin (b-nocistatin) in blocking nociceptin-induced allodynia [1]. The ID50 values for blocking nociceptin-induced allodynia were 329 pg/kg for b-nocistatin and 3.3 ng/kg for h-nocistatin (calculated as 10x 329 pg/kg ≈ 3.3 ng/kg) when administered intrathecally in mice [1]. This quantitative potency difference underscores the critical importance of using the species-appropriate peptide for physiologically relevant studies, especially when investigating human pain pathways.
| Evidence Dimension | Potency (ID50) for blocking nociceptin-induced allodynia |
|---|---|
| Target Compound Data | ID50 = 3.3 ng/kg (i.t.) |
| Comparator Or Baseline | Bovine Nocistatin: ID50 = 329 pg/kg (i.t.) |
| Quantified Difference | Bovine nocistatin is ~10-fold more potent. |
| Conditions | Intrathecal (i.t.) administration in conscious mice; nociceptin-induced allodynia model. |
Why This Matters
The 10-fold potency difference between human and bovine nocistatin demonstrates that the human peptide is not simply interchangeable; researchers must use the human sequence for studies aiming to model human nociceptive signaling or for translational relevance.
- [1] Minami T, Okuda-Ashitaka E, Nishiuchi Y, Kimura T, Tachibana S, Mori H, Ito S. Anti-nociceptive responses produced by human putative counterpart of nocistatin. Br J Pharmacol. 1998 Jul;124(6):1016-8. doi: 10.1038/sj.bjp.0701995. View Source
